5-Amino-6-bromo-2-ethylisoindoline-1,3-dione 5-Amino-6-bromo-2-ethylisoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 60878-42-4
VCID: VC16486150
InChI: InChI=1S/C10H9BrN2O2/c1-2-13-9(14)5-3-7(11)8(12)4-6(5)10(13)15/h3-4H,2,12H2,1H3
SMILES:
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol

5-Amino-6-bromo-2-ethylisoindoline-1,3-dione

CAS No.: 60878-42-4

Cat. No.: VC16486150

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-6-bromo-2-ethylisoindoline-1,3-dione - 60878-42-4

Specification

CAS No. 60878-42-4
Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
IUPAC Name 5-amino-6-bromo-2-ethylisoindole-1,3-dione
Standard InChI InChI=1S/C10H9BrN2O2/c1-2-13-9(14)5-3-7(11)8(12)4-6(5)10(13)15/h3-4H,2,12H2,1H3
Standard InChI Key JVLUGTUKOLMZHB-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C2=CC(=C(C=C2C1=O)Br)N

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-amino-6-bromo-2-ethylisoindoline-1,3-dione, reflecting its substitution pattern on the isoindoline core. The bicyclic structure consists of a benzene ring fused to a five-membered ring containing two ketone groups at positions 1 and 3. Substituents include an ethyl group at position 2, a bromine atom at position 6, and an amino group at position 5 . The molecular formula is C₁₄H₁₂BrN₂O₂, with a calculated molecular weight of 335.16 g/mol. This differs from the related 6-bromo-2-ethylbenzo[de]isoquinoline-1,3-dione (PubChem CID 4209769) by the addition of an amino group and adjustment in hydrogen count .

Structural Features and Stereoelectronic Effects

The planar isoindoline-1,3-dione core imposes significant conjugation across the π-system, which is perturbed by the electron-withdrawing bromine atom and electron-donating amino group. Bromine’s inductive (-I) effect increases the electrophilicity of adjacent carbons, while the amino group’s resonance (+R) effect enhances electron density at position 5. The ethyl substituent at position 2 contributes steric bulk without major electronic influence. These interactions collectively modulate the compound’s reactivity, solubility, and intermolecular interactions .

Synthetic Methodologies

General Synthesis of Isoindoline-1,3-dione Derivatives

The synthesis of isoindoline-1,3-diones typically involves the condensation of phthalic anhydride derivatives with primary amines in glacial acetic acid, followed by precipitation in ice and recrystallization from ethanol . For example, 2-(4-fluorophenyl)isoindoline-1,3-dione is prepared by reacting phthalic anhydride with 4-fluoroaniline, yielding 60–80% after purification . Adapting this method to 5-amino-6-bromo-2-ethylisoindoline-1,3-dione would require a brominated phthalic anhydride precursor and ethylamine, followed by functionalization at position 5.

Stepwise Functionalization Strategy

  • Bromination: Introducing bromine at position 6 could employ electrophilic aromatic substitution (EAS) using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). The electron-withdrawing ketone groups direct bromination to the meta position relative to the fused ring .

  • Amination: Subsequent amination at position 5 might utilize nitration followed by reduction. Nitration with HNO₃/H₂SO₄ introduces a nitro group, which is reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂/HCl) .

  • Ethylation: The ethyl group at position 2 originates from the primary amine reagent (ethylamine) during the initial condensation step .

Purification and Characterization

Purification via flash chromatography and verification by thin-layer chromatography (TLC) ensure >95% purity . Liquid chromatography–mass spectrometry (LCMS) confirms molecular ion peaks, with the expected m/z for 5-amino-6-bromo-2-ethylisoindoline-1,3-dione at 335.16 [M⁺] .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 5-amino-6-bromo-2-ethylisoindoline-1,3-dione is predicted to exhibit:

  • C=O Stretch: 1699–1779 cm⁻¹ (cyclic imide carbonyls) .

  • N–H Stretch: 3300–3500 cm⁻¹ (primary amine, medium intensity) .

  • C–Br Stretch: 550–650 cm⁻¹ (alkyl bromide) .

¹H NMR Spectral Predictions

Proton PositionPredicted δ (ppm)MultiplicityIntegration
H-48.78Singlet1H
H-77.99Doublet1H
H-87.56Doublet1H
NH₂5.20Broad singlet2H
CH₂CH₃1.42Quartet2H
CH₃0.98Triplet3H

Aromatic protons adjacent to bromine (H-7) deshield to ~7.99 ppm, while those near the amino group (H-8) experience upfield shifts due to electron donation . The ethyl group’s methyl protons resonate at 0.98 ppm as a triplet .

¹³C NMR Spectral Predictions

Carbon PositionPredicted δ (ppm)
C=O (1,3)167.45
C-6 (Br)132.35
C-5 (NH₂)128.46
CH₂CH₃21.46

The carbonyl carbons appear near 167 ppm, consistent with cyclic imides . The brominated carbon (C-6) is deshielded to 132 ppm .

Physicochemical Properties

Lipophilicity and Solubility

The calculated LogP (CHEMDRAW ultra-14.0) is estimated at 1.64–1.82, indicating moderate lipophilicity . The bromine atom enhances hydrophobic character, while the amino group improves aqueous solubility via hydrogen bonding. Solubility in DMSO is expected to exceed 10 mg/mL, facilitating biological assays .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 180–220°C . The rigid aromatic core and intermolecular hydrogen bonding from the amino group likely elevate the melting point to 195–205°C.

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